6,8-Dichloro-4-hydroxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFNVWYTUVIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=O)O2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715867 | |

| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36051-82-8 | |

| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Halogenated 4-Hydroxycoumarin Scaffold

An In-depth Technical Guide to the Chemical Properties of 6,8-Dichloro-4-hydroxycoumarin

The 4-hydroxycoumarin (2H-1-benzopyran-2-one) core is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its derivatives form the basis of the most widely prescribed oral anticoagulants, such as warfarin, by acting as vitamin K antagonists.[1][2][3] Beyond this critical therapeutic application, the 4-hydroxycoumarin framework serves as a versatile precursor for a vast array of heterocyclic compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][4][5][6]

This guide focuses on a specific, synthetically crucial derivative: This compound . The introduction of halogen atoms onto the aromatic ring is a common strategy in drug development to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two chlorine atoms at the 6 and 8 positions significantly influences the electronic properties and reactivity of the coumarin system.

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of this compound is paramount. This document provides a comprehensive technical overview of its structure, synthesis, reactivity, and analytical characterization, designed to serve as a foundational resource for its application in novel synthetic endeavors and discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. This compound is defined by its fused ring system and key functional groups.

Chemical Structure and Tautomerism

Like its parent compound, this compound can exist in different tautomeric forms due to proton migration. The primary forms are the enol (4-hydroxy-2H-chromen-2-one) and the keto (chroman-2,4-dione) tautomers.[7][8] While the enol form is generally predominant, the existence of this equilibrium is critical to its reactivity, particularly at the C3 position.

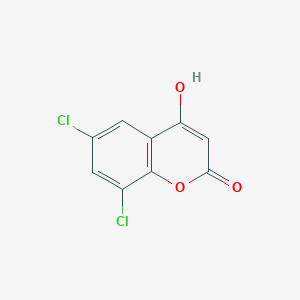

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including selecting appropriate solvent systems and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₄Cl₂O₃ | [9] |

| Molecular Weight | 231.03 g/mol | |

| Appearance | Solid | |

| Density | 1.699 g/cm³ | [9] |

| Boiling Point | 428.7°C at 760 mmHg | [9] |

| Flash Point | 213.1°C | [9] |

| LogP | 2.805 | [9] |

| CAS Number | 36051-82-8 | [9] |

Synthesis of this compound

The construction of the 4-hydroxycoumarin ring system is typically achieved through condensation and cyclization reactions. A common and effective method for synthesizing this compound involves the reaction of a substituted acetophenone with diethyl carbonate.[9]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Dieckmann-type Condensation

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Rationale: The synthesis relies on the strong basicity of sodium hydride (NaH) to deprotonate the phenolic hydroxyl group of the starting acetophenone. The resulting phenoxide is a potent nucleophile that attacks diethyl carbonate. The subsequent intramolecular Dieckmann condensation, driven by heating, forms the heterocyclic ring.

Materials:

-

1-(3,5-dichloro-2-hydroxyphenyl)ethanone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride in anhydrous toluene at 0°C (ice bath).

-

Deprotonation: Slowly add a solution of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone in anhydrous toluene to the NaH suspension. Allow the mixture to stir at 0°C for approximately 20-30 minutes under an inert atmosphere. Hydrogen gas evolution should be observed.

-

Acylation & Cyclization: Add diethyl carbonate to the reaction mixture. Gradually heat the mixture to reflux (approx. 110°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction by carefully adding 2M HCl until the mixture is acidic (pH ~2). This step neutralizes the excess base and protonates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous identification of the synthesized compound is critical. The following spectroscopic techniques are standard for the structural elucidation of this compound. The data presented are based on known values for the 4-hydroxycoumarin scaffold, with expected modifications due to the dichloro-substitution pattern.[7][8][10]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic region: Two singlets (or narrow doublets, J~2-3 Hz) for H-5 and H-7. Lactone ring: One singlet for H-3. A broad singlet for the C4-OH proton (may exchange with D₂O). | The symmetrical dichlorination at C6 and C8 simplifies the aromatic splitting pattern compared to the parent coumarin. The C3 proton is isolated. |

| ¹³C NMR | Downfield signals for C=O (lactone, C2) and the enolic carbon (C4). Signals for two quaternary carbons attached to chlorine (C6, C8). Signals for two aromatic CH carbons (C5, C7). | The chemical shifts are influenced by the electronegativity of adjacent oxygen and chlorine atoms. |

| IR Spectroscopy | Broad band ~3200-3000 cm⁻¹ (O-H stretch). Strong, sharp band ~1700-1650 cm⁻¹ (C=O lactone stretch). Bands ~1600-1450 cm⁻¹ (aromatic C=C stretching). | These are characteristic vibrational modes for the 4-hydroxycoumarin functional groups. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ≈ 230. A characteristic isotopic cluster for two chlorine atoms with peaks at M, M+2, and M+4 in an approximate 9:6:1 ratio. | The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a definitive indicator of the number of chlorine atoms in the molecule.[11] |

| UV-Visible | Absorption maximum (λ_max_) around 310 nm. | This absorption is characteristic of the benzopyran-2-one chromophore.[7][8] |

Chemical Reactivity: A Versatile Synthetic Intermediate

The reactivity of this compound is governed by its key functional groups and the electronic effects of the chlorine substituents. It serves as a powerful building block for more complex molecules.[7]

Caption: Reactivity map of this compound.

-

Nucleophilicity of the C3 Position: The most significant reactivity arises from the nucleophilic character of the C3 carbon, which is part of the enol tautomer.[7][8] This site readily participates in C-C bond-forming reactions. For drug development professionals, this is the key position for introducing side chains to create analogues of warfarin or other biologically active molecules. Reactions include Knoevenagel condensation with aldehydes, Michael additions, and alkylations.

-

Reactivity of the C4-Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a suitable base. The resulting oxygen anion is a strong nucleophile, allowing for O-alkylation and O-acylation to produce ethers and esters, respectively.[12] The choice between C3-alkylation and O4-alkylation can often be controlled by the reaction conditions (e.g., solvent, base).

-

Influence of the Dichloro Substituents: The two electron-withdrawing chlorine atoms decrease the electron density of the benzene ring, making it less susceptible to further electrophilic aromatic substitution. This deactivation provides regiochemical stability, preventing unwanted side reactions on the aromatic core during modifications at the C3 or C4 positions.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate.

-

Anticoagulant Development: As a close analogue of the core structure of warfarin, it is an ideal starting material for synthesizing new vitamin K antagonists. The chlorine atoms can enhance binding to the target enzyme, vitamin K epoxide reductase, or improve pharmacokinetic properties like metabolic stability.[1]

-

Synthesis of Novel Heterocycles: The reactive C3 and C4 positions allow for the fusion of other heterocyclic rings onto the coumarin scaffold, leading to novel chemical entities with potential applications as anticancer, antimicrobial, or anti-inflammatory agents.[4][6][13]

-

Probe and Dye Synthesis: The coumarin core is fluorescent. Derivatives of this compound can be developed as chemical probes for biological imaging or as specialized dyes.[2][14]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: this compound is classified as an irritant and is harmful if swallowed.[15]

-

GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[15]

-

Recommended PPE: Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

-

Lee, S., & Lee, S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules, 28(13), 5087. [Link]

-

PubChem. (n.d.). 6-Chloro-4-hydroxycoumarin. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Zavrsnik, D., et al. (2011). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Bosnian Journal of Basic Medical Sciences, 11(3), 159-164. [Link]

-

LookChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Abdou, M. M., El-Saeed, R. A., & Bondock, S. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 2846-2889. [Link]

-

Traore, S., et al. (2022). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. American Journal of Organic Chemistry, 12(1), 1-5. [Link]

-

Semantic Scholar. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved January 7, 2026, from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. AJPAMC, 4(2), 85-94. [Link]

-

PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

-

Guerra, M., et al. (2020). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry, 44(4), 1366-1376. [Link]

-

Marchut, E., et al. (1980). [Effect of anticoagulants of the 4-hydroxycoumarin derivative group on aminotransferase activity in vitro and in vivo]. Folia Medica Cracoviensia, 22(3-4), 331-339. [Link]

-

Taylor & Francis Online. (n.d.). 4-Hydroxycoumarins – Knowledge and References. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-hydroxycoumarin. Retrieved January 7, 2026, from [Link]

-

Bugarčić, Z. D., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Bioinorganic Chemistry and Applications, 2021, 6698947. [Link]

-

Wang, Y., et al. (2024). De novo biosynthesis of 4,6-dihydroxycoumarin in Escherichia coli. Green Chemistry, 26(15), 8963-8972. [Link]

-

PubChem. (n.d.). 4-Hydroxycoumarin. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Kumar, P., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(4), 738-744. [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. [Link]

-

Metwally, M. A., et al. (2012). Synthesis of 4-hydroxy coumarin dyes and their applications. Pigment & Resin Technology, 41(5), 285-294. [Link]

-

MDPI. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]

-

SpectraBase. (n.d.). 6,7-DICHLORO-4-HYDROXYCOUMARIN. Retrieved January 7, 2026, from [Link]

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-11. [Link]

-

ResearchGate. (2017). Utility of 4-hydroxythiocoumarin in organic synthesis. [Link]

-

ResearchGate. (2023). A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. [Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound|lookchem [lookchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 12. Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin [pubs.sciepub.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 6-Chloro-4-hydroxycoumarin | C9H5ClO3 | CID 54686348 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6,8-Dichloro-4-hydroxycoumarin

This guide provides a detailed exploration of the anticipated mechanism of action of 6,8-dichloro-4-hydroxycoumarin, a halogenated derivative of the versatile 4-hydroxycoumarin scaffold. Drawing upon the extensive research into the parent molecule and related analogs, this document will elucidate the core biochemical interactions, propose investigational methodologies, and discuss the potential therapeutic implications for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxycoumarin and its derivatives represent a cornerstone in the development of anticoagulant therapies and have shown promise in a variety of other pharmacological areas, including oncology.[1][2][3] The core structure of 4-hydroxycoumarin is a key pharmacophore responsible for its biological activities, which can be significantly modulated by substitution on the benzopyrone ring.[4][5] The introduction of halogen atoms, such as chlorine, at specific positions can enhance the potency and alter the selectivity of these compounds. This guide focuses on the 6,8-dichloro substituted analog, dissecting its likely mechanisms of action based on established structure-activity relationships.

Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKOR)

The primary and most well-documented mechanism of action for 4-hydroxycoumarin anticoagulants is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][6] This integral membrane protein is a critical component of the vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several blood coagulation factors.

The Vitamin K Cycle and its Interruption

The vitamin K cycle involves the conversion of vitamin K quinone to its reduced form, vitamin K hydroquinone, which serves as a cofactor for γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, including prothrombin and factors VII, IX, and X, rendering them active. During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone, thus perpetuating the cycle.

4-Hydroxycoumarin derivatives act as potent inhibitors of VKOR.[1] By blocking this enzyme, they prevent the regeneration of active vitamin K, leading to a depletion of functional vitamin K-dependent clotting factors and thereby exerting an anticoagulant effect. It is hypothesized that 4-hydroxycoumarins mimic a transition state in the enzymatic reaction.[4][5]

Influence of 6,8-Dichloro Substitution on VKOR Inhibition

The electron-withdrawing nature of the two chlorine atoms at positions 6 and 8 of the coumarin ring in this compound is expected to influence the electronic properties of the molecule. This could enhance its binding affinity to the active site of VKOR. The increased lipophilicity conferred by the chlorine atoms may also facilitate the compound's transport across the endoplasmic reticulum membrane to reach the enzyme.

Diagram: The Vitamin K Cycle and Inhibition by this compound

Caption: Inhibition of the Vitamin K cycle by this compound.

Potential Alternative Mechanisms of Action

Beyond its established role as a VKOR inhibitor, the 4-hydroxycoumarin scaffold is known to exhibit a range of other biological activities, suggesting that this compound may have additional mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of coumarin derivatives.[2][3][7][8][9] The proposed mechanisms are diverse and include:

-

Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[3][7]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle.[9]

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that supply tumors.[7]

-

Enzyme Inhibition: Coumarins have been shown to inhibit other enzymes implicated in cancer, such as carbonic anhydrases.[10][11]

The 6,8-dichloro substitution could enhance these anticancer properties through various physicochemical effects, including increased cell permeability and altered interactions with target proteins.

Other Enzymatic Inhibition

Derivatives of 4-hydroxycoumarin have been reported to inhibit enzymes other than VKOR, such as urease and carbonic anhydrase-II.[10] While the inhibitory activity against urease was not significant in one study, some derivatives did show inhibition of carbonic anhydrase-II.[10] It is plausible that this compound could also exhibit inhibitory effects on these or other enzymes, contributing to a broader pharmacological profile.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of well-defined experimental protocols are required.

In Vitro VKOR Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human VKOR.

Methodology:

-

Enzyme Source: Microsomes prepared from cells overexpressing human VKORC1.

-

Substrate: Vitamin K₁ epoxide.

-

Assay Buffer: A suitable buffer containing a reducing agent such as dithiothreitol (DTT).

-

Procedure: a. Pre-incubate the microsomal enzyme preparation with varying concentrations of this compound. b. Initiate the reaction by adding the vitamin K₁ epoxide substrate. c. Incubate for a defined period at 37°C. d. Stop the reaction and extract the lipids. e. Quantify the product (vitamin K₁ quinone) using reverse-phase high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Diagram: VKOR Inhibition Assay Workflow

Caption: A typical experimental workflow for determining VKOR inhibition.

Cell-Based Anticancer Activity Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, HT-29 for colon cancer).

-

MTT Assay (for cytotoxicity): a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of this compound for 24-72 hours. c. Add MTT reagent and incubate to allow the formation of formazan crystals. d. Solubilize the formazan crystals and measure the absorbance at 570 nm. e. Calculate the percentage of cell viability and determine the IC₅₀.

-

Apoptosis Assay (by Flow Cytometry): a. Treat cells with the compound at its IC₅₀ concentration. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

-

Cell Cycle Analysis (by Flow Cytometry): a. Treat cells with the compound. b. Fix the cells and stain their DNA with PI. c. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Quantitative Data Summary

The following table provides hypothetical IC₅₀ values to illustrate how data from the proposed experiments could be presented. Actual values would need to be determined experimentally.

| Compound | VKOR IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

| Warfarin | 0.5 - 1.0 | > 100 | > 100 | > 100 |

| This compound | TBD | TBD | TBD | TBD |

| Doxorubicin | N/A | 0.1 - 0.5 | 0.05 - 0.2 | 0.2 - 0.8 |

| TBD: To Be Determined | ||||

| N/A: Not Applicable |

Conclusion

This compound is a promising but understudied derivative of the pharmacologically significant 4-hydroxycoumarin family. Based on extensive structure-activity relationship data for related compounds, its primary mechanism of action is anticipated to be the potent inhibition of Vitamin K epoxide reductase, leading to a strong anticoagulant effect. The dichloro substitution is likely to enhance this activity. Furthermore, there is a strong rationale for investigating its potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The experimental protocols outlined in this guide provide a clear path for the comprehensive elucidation of its molecular mechanisms, which will be crucial for any future drug development efforts.

References

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. [Link]

-

Gebauer, M., et al. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry, 15(6), 2414-2420. [Link]

-

ResearchGate. (2025). Synthesis and structure-activity relationships of novel warfarin derivatives. Retrieved from [Link]

- Venkatramaiah, T., & Prashantha Kumar, B. R. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 105-122.

-

Tie, J., & Stafford, D. W. (2020). Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Science, 370(6519), eabc5665. [Link]

-

Manolov, I., et al. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(5), 231-237. [Link]

-

Mladenović, M., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2533. [Link]

-

Abdou, M. M., et al. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 4793-4829. [Link]

-

PubMed. (2023). Design of a structure-activity relationship model of vitamin K epoxide reductase (VKORC1) inhibitors combining chemical synthesis of new compounds, enzymatic assays and molecular modelling. Retrieved from [Link]

-

Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Current Medicinal Chemistry, 27(39), 6736-6755. [Link]

-

RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from [Link]

- Macalino, S. J. P., et al. (2025). In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR)

-

National Institutes of Health. (n.d.). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Retrieved from [Link]

-

SciELO. (n.d.). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of novel warfarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted 4-Hydroxycoumarins: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of a Privileged Scaffold

The 4-hydroxycoumarin core, a deceptively simple benzopyrone structure, represents a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives have yielded a remarkable array of biologically active compounds, most famously the anticoagulant warfarin.[4] However, the therapeutic potential of substituted 4-hydroxycoumarins extends far beyond anticoagulation, encompassing antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][5] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows crucial for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the rich chemical space of 4-hydroxycoumarin derivatives.

I. The 4-Hydroxycoumarin Core: Physicochemical Properties and Synthetic Accessibility

The biological versatility of 4-hydroxycoumarins is intrinsically linked to the chemical reactivity of their core structure. The C3 position is particularly amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents that modulate the compound's pharmacological profile.

Synthetic Strategies: Accessing Chemical Diversity

A common and efficient method for the synthesis of the 4-hydroxycoumarin scaffold is the Pechmann condensation. However, for the introduction of substituents at the C3 position, which is critical for most biological activities, other strategies are employed. One-pot multicomponent reactions are increasingly popular due to their efficiency and atom economy. A general approach involves the reaction of 4-hydroxycoumarin with an aldehyde and another nucleophilic component.

II. Anticoagulant Activity: The Hallmark of 4-Hydroxycoumarins

The most well-established biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect, which forms the basis of widely used drugs like warfarin.[4]

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase (VKOR)

4-hydroxycoumarin anticoagulants act as antagonists of vitamin K.[5] They do not directly compete with vitamin K but rather inhibit the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for the recycling of vitamin K, a cofactor required for the post-translational gamma-carboxylation of several blood clotting factors (II, VII, IX, and X). By inhibiting VKOR, 4-hydroxycoumarins lead to the production of inactive clotting factors, thereby reducing the propensity for blood clot formation.

Structure-Activity Relationship (SAR) for Anticoagulant Effects

The anticoagulant activity of 4-hydroxycoumarins is highly dependent on the nature of the substituent at the C3 position.

-

Aromatic Substituents: The presence of a large, aromatic substituent at the C3 position is a key requirement for potent anticoagulant activity.

-

Halogenation: The introduction of a chlorine atom at the para-position of the aromatic ring has been shown to result in potent anticoagulant activities.[5]

-

"Superwarfarins": Second-generation anticoagulants, often referred to as "superwarfarins" (e.g., brodifacoum, difenacoum), possess enhanced potency and longer half-lives compared to warfarin.[5]

Experimental Workflow: In Vitro VKOR Inhibition Assay

The primary in vitro assay to determine the anticoagulant potential of a 4-hydroxycoumarin derivative is the VKOR inhibition assay. This assay measures the ability of a test compound to inhibit the enzymatic activity of VKOR.

-

Enzyme Source: Utilize microsomes from cells overexpressing VKOR or purified VKOR protein.

-

Substrate Preparation: Prepare a stock solution of Vitamin K1 2,3-epoxide (KO).

-

Reaction Mixture: In a reaction buffer (e.g., 200 mM HEPES, pH 7.5, containing 150 mM KCl), combine the enzyme source, the test compound at various concentrations, and a reducing agent such as dithiothreitol (DTT).

-

Reaction Initiation: Initiate the reaction by adding the KO substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., isopropanol/hexane mixture).

-

Extraction: Extract the vitamin K and vitamin K epoxide from the reaction mixture.

-

Analysis: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) to quantify the conversion of KO to vitamin K. The percentage of inhibition is then calculated relative to a control without the inhibitor.

III. Antimicrobial Activity: A Promising Avenue for New Antibiotics

Substituted 4-hydroxycoumarins have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7][8][9]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 4-hydroxycoumarin derivatives are still under investigation and may vary depending on the specific substitution pattern and the target microorganism. Some proposed mechanisms include the inhibition of essential enzymes and disruption of the bacterial cell membrane.

Structure-Activity Relationship (SAR) for Antimicrobial Effects

-

Bis-coumarins: Dimeric 4-hydroxycoumarins, often linked at the C3 position by a methylene bridge derived from an aldehyde, frequently exhibit potent antibacterial activity.[6][7]

-

Halogen and Hydroxyl Substitutions: The presence of halogen (e.g., chloro, bromo) or hydroxyl groups on the phenyl ring of bis-coumarin derivatives can significantly influence their antimicrobial potency.[7]

-

Gram-Positive vs. Gram-Negative Activity: Many synthesized derivatives show more pronounced activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) compared to Gram-negative bacteria.[10]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The standard method for quantifying the in vitro antimicrobial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

-

Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions of Test Compound: Prepare a two-fold serial dilution of the 4-hydroxycoumarin derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).

IV. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A growing body of evidence highlights the potential of substituted 4-hydroxycoumarins as anticancer agents, with demonstrated cytotoxicity against various cancer cell lines.[1][11][12][13][14]

Mechanism of Action

The anticancer mechanisms of 4-hydroxycoumarin derivatives are often multifaceted and can include:

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: Interference with signaling pathways crucial for cancer cell survival and growth is another proposed mechanism.

Structure-Activity Relationship (SAR) for Anticancer Effects

-

C3-Substitutions: The nature of the substituent at the C3 position is a critical determinant of anticancer activity.[12]

-

Nitrogen-Containing Moieties: The incorporation of nitrogen-containing heterocycles or piperazine moieties can lead to potent anti-breast cancer agents.[13]

-

Hybrid Molecules: Hybrid molecules combining the 4-hydroxycoumarin scaffold with other pharmacophores, such as chalcones or pyrazoles, have shown promising anticancer activity.[15]

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-hydroxycoumarin derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

V. Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond the aforementioned activities, substituted 4-hydroxycoumarins have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Certain 4-hydroxycoumarin derivatives have been identified as inhibitors of viral enzymes, such as HIV-1 protease.[16] The evaluation of these compounds often involves in vitro enzyme inhibition assays and cell-based viral replication assays.

Anti-inflammatory Activity

4-hydroxycoumarins have been shown to possess anti-inflammatory properties.[17][18] These effects can be evaluated using in vivo models such as the carrageenan-induced paw edema model in rodents, where the reduction in paw swelling is a measure of anti-inflammatory activity.[17] In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages can also be employed to assess the inhibition of pro-inflammatory cytokine production.[19]

VI. Data Presentation and Visualization

To facilitate the comparison and interpretation of biological activity data, it is essential to present quantitative results in a clear and structured format.

Table 1: Comparative Biological Activities of Selected 4-Hydroxycoumarin Derivatives

| Compound ID | Substitution Pattern | Biological Activity | Assay | Result (IC50/MIC) | Reference |

| Warfarin | 3-(alpha-acetonylbenzyl) | Anticoagulant | VKOR Inhibition | ~1 µM | [20] |

| Compound A | 3,3'-(Phenylmethylene)bis | Antibacterial | MIC (S. aureus) | 62.5 µg/mL | [7] |

| Compound B | 3,3'-(4-Chlorophenylmethylene)bis | Antibacterial | MIC (S. aureus) | 40 µg/mL | [7] |

| Compound C | 4-hydroxy-7-methylcoumarin derivative with piperazine | Anticancer (MCF-7) | MTT Assay | 0.003 µM | [13] |

| Compound D | 3-formyl-4-hydroxycoumarin-derived enamine (4g) | Anticancer | Potato Disc Tumor | 1.12 µM | [14] |

| Compound E | 3-(p-azidobenzyl) | Anticoagulant | VKOR Inhibition | 6.6 x 10⁻⁸ M | [21] |

| Compound F | 4-hydroxy-3-[1-phenyl-2-(4'-chlorobenzoyl)ethyl] | Anticoagulant | In vivo | More potent than warfarin | [22] |

| Esculetin | 6,7-dihydroxy | Antiviral (NDV) | Cell Culture | 36 µM | [23] |

| B8 | (Structure not specified) | Anti-inflammatory (IL-6 release) | ELISA | 4.57 µM (J774A.1 cells) | [19] |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Caption: Workflow for the synthesis and anticancer evaluation of 4-hydroxycoumarin derivatives.

Caption: Mechanism of action of 4-hydroxycoumarin anticoagulants.

VII. Conclusion and Future Perspectives

The 4-hydroxycoumarin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While its role in anticoagulation is well-established, the exploration of its antimicrobial, anticancer, antiviral, and anti-inflammatory potential is an active and promising area of research. The synthetic tractability of the 4-hydroxycoumarin core allows for the generation of vast libraries of derivatives, and the application of robust in vitro and in vivo screening methodologies is essential for identifying lead compounds with enhanced potency and selectivity. Future research will likely focus on the elucidation of novel mechanisms of action, the development of derivatives with improved pharmacokinetic profiles, and the exploration of combination therapies. For drug development professionals, a deep understanding of the structure-activity relationships and the appropriate experimental assays is paramount to successfully harnessing the therapeutic potential of this remarkable class of compounds.

References

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4813. [Link]

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

-

Chen, I.-W., Sun, C.-M., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10784-10795. [Link]

-

Singh, R. K., et al. (2020). Synthesis and Evaluation of Novel 4-hydroxycoumarin Derivatives as Potential Anti-microbial Agents. Oriental Journal of Chemistry, 36(4), 694-702. [Link]

-

Stanchev, S., et al. (2010). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 577-582. [Link]

-

Vukovic, N., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2533. [Link]

-

Banday, S., Showkat, M., & Khan, K. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Asian Journal of Pharmacy and Pharmacology, 5(4), 743-752. [Link]

-

Banday, S., Showkat, M., & Khan, K. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Semantic Scholar. [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Chemical Education, 7(4), 282-297. [Link]

-

Sharma, A., et al. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Molecules, 28(15), 5757. [Link]

-

Minimum inhibitory concentration (MIC) of the coumarin derivatives in model bacterial strains. (n.d.). ResearchGate. [Link]

-

Zafar, H., et al. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Molecules, 28(15), 5894. [Link]

-

Khan, K. M., et al. (2014). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 50(4), 871-880. [Link]

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4813. [Link]

-

Danchev, N., et al. (2006). Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. Medical Chemistry, 2(4), 399-406. [Link]

-

Sharma, A., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2133-2172. [Link]

-

Zeng, R., et al. (2024). Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis. European Journal of Medicinal Chemistry, 272, 116487. [Link]

-

Singh, R. K., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(4), 694-702. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. [Link]

-

Venkatramaiah, T., et al. (2016). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 85-93. [Link]

-

Manolov, I., & Danchev, N. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(5), 241-247. [Link]

-

Galabov, A. S., et al. (1996). Antiviral Activity of Some Hydroxycoumarin Derivatives. Zeitschrift für Naturforschung C, 51(7-8), 558-562. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. [Link]

-

Shelepova, E. A., et al. (2023). Design, synthesis and antiviral evaluation of triazole-linked 7-hydroxycoumarin–monoterpene conjugates as inhibitors of RSV replication. RSC Medicinal Chemistry, 14(11), 2315-2328. [Link]

-

Examples of biologically active 4-hydroxycoumarin derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. sciepub.com [sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. ajpamc.com [ajpamc.com]

- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 16. Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Antiviral activity of some hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6,8-Dichloro-4-hydroxycoumarin: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 6,8-Dichloro-4-hydroxycoumarin in Medicinal Chemistry

Coumarins, a class of benzopyrone natural products, are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2][3] The 4-hydroxycoumarin scaffold is particularly noteworthy as it forms the core structure of several anticoagulant drugs, such as warfarin. Chemical modifications to the coumarin ring system can significantly alter the molecule's biological activity, making the synthesis and characterization of new derivatives a key focus in drug discovery.[2][3]

This compound is a halogenated derivative of 4-hydroxycoumarin. The introduction of chlorine atoms into the benzene ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the spectroscopic properties of this compound is therefore fundamental for its identification, purity assessment, and the elucidation of its interactions with biomolecules.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analysis. The guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to confidently work with this compound. The experimental protocols described herein are based on established methodologies for the analysis of coumarin derivatives, ensuring their reliability and reproducibility.

Molecular Structure and Tautomerism

This compound (C₉H₄Cl₂O₃) has a molecular weight of 231.03 g/mol . Like its parent compound, 4-hydroxycoumarin, it can exist in different tautomeric forms in solution, primarily the 4-hydroxy-2-chromenone and 2-hydroxy-4-chromenone forms.[4][5] The equilibrium between these tautomers can be influenced by the solvent and pH.

Sources

- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 4-hydroxycoumarin derivatives. As a senior application scientist, the following content is structured to deliver not just a theoretical overview, but also actionable insights into the experimental and computational methodologies crucial for the study of these versatile compounds. The inherent tautomerism of the 4-hydroxycoumarin scaffold is a critical determinant of its chemical reactivity, spectroscopic properties, and biological activity, including its well-established role as an anticoagulant.[1][2][3][4]

The Fundamental Tautomeric Landscape

4-Hydroxycoumarin and its derivatives can exist in a dynamic equilibrium between three primary tautomeric forms.[1][2][5] This prototropic transformation is a cornerstone for understanding the molecule's behavior in different chemical and biological environments. The principal tautomers are:

-

4-hydroxy-2H-chromen-2-one (Enol Form A): Generally the most stable and predominant form in many conditions.[6][7]

-

2,4-chromandione (Keto Form B): A diketone form that plays a significant role as an intermediate in chemical reactions.[1][6]

-

2-hydroxy-4H-chromen-4-one (Enol Form C): Typically the least stable of the three forms.[6]

The equilibrium between these forms is not static and can be significantly influenced by external factors, which is a key consideration in both synthesis and application.

Caption: Tautomeric equilibrium of 4-hydroxycoumarin.

Influencing the Equilibrium: Solvent, pH, and Substituent Effects

The delicate balance between the tautomeric forms can be readily shifted, a property that can be harnessed in synthetic chemistry and drug design.

-

Solvent Polarity: Polar solvents tend to favor the 4-hydroxy-2-chromenone forms (A) due to their higher dipole moments.[6] The possibility of hydrogen bonding with the solvent also plays a crucial role in stabilizing certain tautomers.[8][9]

-

pH: The acidity or basicity of the medium has a profound effect. In basic conditions, deprotonation leads to the formation of an anionic species which can influence the reactivity and spectroscopic properties of the molecule.

-

Substituents: The electronic nature of substituents on the coumarin ring can alter the relative stabilities of the tautomers. For instance, intramolecular hydrogen bonding, such as between a 5-hydroxyl group and the 4-keto group in the 2,4-chromandione form (B), can increase the stability of that tautomer.[6]

Experimental Characterization: A Multi-faceted Approach

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of 4-hydroxycoumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the predominant tautomeric form in solution.[10] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

Key Observables:

-

¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. For the 4-hydroxy-2H-chromen-2-one form, a characteristic singlet is observed around 5.61 ppm in DMSO-d₆.[1] The absence of signals corresponding to other tautomers in many common solvents suggests the predominance of this enol form.[6][7]

-

¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative. Differences in the electronic environment of these carbons in the different tautomeric forms lead to distinct resonance signals.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 4-hydroxycoumarin derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, especially for quaternary carbons, consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H signals to determine the relative populations of different species if multiple tautomers are present.

-

Compare the observed chemical shifts with literature values for known 4-hydroxycoumarin derivatives to assign the predominant tautomeric form.[1][10]

-

Caption: General workflow for NMR analysis of tautomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of the molecule, and thus can be used to distinguish between tautomers.[10] The different conjugated systems in the enol and keto forms result in distinct absorption maxima (λ_max).[11]

Key Observables:

-

The 4-hydroxy-2H-chromen-2-one form typically shows a characteristic absorption peak around 308 nm.[1][5]

-

Changes in solvent and pH can lead to shifts in the absorption maxima, providing further evidence for the presence of different tautomeric or ionized forms.[12]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a stock solution of the 4-hydroxycoumarin derivative in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-1.0 AU).

-

Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Record the spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

To study the effect of pH, buffered solutions can be used as the solvent.

-

-

Data Analysis:

-

Identify the λ_max values.

-

Compare the spectra obtained in different solvents to assess the influence of solvent polarity on the tautomeric equilibrium.

-

X-ray Crystallography

X-ray crystallography provides definitive evidence of the molecular structure in the solid state.[13] This technique can unambiguously determine which tautomeric form is present in the crystal lattice.[14][15]

Key Insights from Crystallography:

-

Precise bond lengths and angles can confirm the presence of C=C and C=O bonds consistent with a specific tautomer. For example, the structure of 3-methoxycarbonyl-4-hydroxy coumarin in the solid state resembles the 4-hydroxy-2H-chromen-2-one tautomer.[13]

-

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing, can be visualized.[13]

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 4-hydroxycoumarin derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Computational Chemistry: A Predictive and Complementary Tool

Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods (e.g., MNDO), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[6][7][13][16][17][18]

Key Applications:

-

Geometry Optimization: Calculating the optimized molecular structure of each tautomer.

-

Energy Calculations: Determining the relative energies (e.g., heats of formation) of the tautomers to predict the most stable form.[6] DFT calculations have been used to study the tautomers of 3-methoxycarbonyl-4-hydroxy coumarin.[13]

-

Spectroscopic Prediction: Simulating NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental results.

Computational Workflow: DFT Calculations

-

Structure Building: Build the 3D structures of all possible tautomers using molecular modeling software.

-

Method Selection: Choose an appropriate level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost.[13]

-

Calculation:

-

Perform geometry optimization for each tautomer to find the lowest energy conformation.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface.

-

Calculate the energies of the optimized structures to determine their relative stabilities.

-

Optionally, simulate NMR and UV-Vis spectra.

-

-

Analysis: Compare the calculated relative energies and simulated spectra with experimental data.

Tautomerism, Reactivity, and Biological Significance

The tautomeric equilibrium of 4-hydroxycoumarin derivatives is not merely a structural curiosity; it has profound implications for their chemical reactivity and biological function.

-

Chemical Reactivity: The nucleophilicity of the C3 carbon is a key feature of the reactivity of 4-hydroxycoumarins and is attributed to the enolate character of the molecule.[1] Reactions such as alkylation, acylation, and condensation often proceed via the more reactive tautomeric forms or the corresponding anion.

-

Biological Activity: The anticoagulant activity of warfarin and other 4-hydroxycoumarin derivatives is dependent on their ability to bind to and inhibit the vitamin K epoxide reductase enzyme.[4] The specific tautomeric and ionization state of the molecule at physiological pH is crucial for this interaction.

Conclusion

The study of tautomerism in 4-hydroxycoumarin derivatives is a rich and complex field that requires a synergistic approach combining advanced spectroscopic techniques and computational modeling. A thorough understanding of the factors governing the tautomeric equilibrium is paramount for the rational design of new derivatives with tailored chemical properties and enhanced biological activities. This guide has provided a framework for researchers to navigate the intricacies of this fascinating class of compounds.

References

- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.

- Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383.

- Siddiqui, Z. N. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 19(4), 346-365.

-

ResearchGate. (n.d.). Possible tautomeric structures of 4-hydroxycoumarin 1 (A–C).[Link]

-

Stefanou, V., Matiadis, D., Melagraki, G., & Markopoulos, J. (2013). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 18(8), 9684-9700. [Link]

-

Siddiqui, Z. N. (2015). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 19(4), 346-365. [Link]

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Ketoenol tautomerism, NMR spectra, and HD exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]

-

Traven, V. F., Negrebetsky, V. V., Vorobjeva, L. I., & Carberry, E. A. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry, 75(4), 377-383. [Link]

-

Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5722. [Link]

-

Valente, E. J., & Ling, Y. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Synthesis, 6(4), 389-403. [Link]

-

Stankova, I., Stoyanov, S., & Manolov, I. (2007). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 42(9), 1195-1203. [Link]

-

Manolov, I., Stoyanov, S., & Jensen, F. (2008). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. International Journal of Quantum Chemistry, 108(8), 1340-1351. [Link]

-

ResearchGate. (n.d.). X-ray structure and numbering scheme of compound 4a.[Link]

-

Sukdolak, S., Popsavin, M., & Solujić, S. (2005). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Journal of the Serbian Chemical Society, 70(3), 369-376. [Link]

-

Stankova, I., Stoyanov, S., & Manolov, I. (2007). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 42(9), 1195-1203. [Link]

-

Nandalwar, S. A., Sridhar, M. A., & Shashidhara Prasad, J. (2006). Crystal Structure of 3-Nitro-4-hydroxycoumarin. X-ray Structure Analysis Online, 22(4), x103-x104. [Link]

-

ResearchGate. (n.d.). Partial ¹H-NMR spectra of 4-hydroxycoumarin (above) and CAD1 (below).[Link]

-

Heidarnezhad, Z. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]

-

Traven, V. F., Vorobjeva, L. I., Chibisova, T. A., Carberry, E. A., & Beyer, N. J. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(4), 365-376. [Link]

-

Glavaš-Obrovac, L., Karalić, K., & Špirtović-Halilović, S. (2021). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Molecules, 26(16), 4954. [Link]

-

Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

-

Al-Majedy, Y. K., & Al-Amiery, A. A. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Journal of Chemistry, 2015, 1-5. [Link]

-

Singh, D., Kumar, V., Tiwari, Y., & Singh, S. K. (2012). Effect of Solvent on of 4- Phenyl-7-Hydroxy Coumarin - P –Chloro Anilide. International Journal of Applied Physics and Mathematics, 2(1), 1-3. [Link]

-

Ueno, Y., & Itoh, M. (1997). Solvent effects on the proton-transfer reactions of 7-hydroxycoumarin and its 4-methyl derivative with tertiary amines in the ground and excited singlet states. The Journal of Physical Chemistry A, 101(50), 9673-9678. [Link]

Sources

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scispace.com [scispace.com]

- 9. Solvent effects on the proton-transfer reactions of 7-hydroxycoumarin and its 4-methyl derivative with tertiary amines in the ground and excited singlet states [1] | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-Dichloro-4-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxycoumarin scaffold is a cornerstone in the development of anticoagulant therapeutics. These compounds, acting as vitamin K antagonists, have been pivotal in the management of thromboembolic disorders.[1][2] 6,8-Dichloro-4-hydroxycoumarin (CAS Number: 36051-82-8) is a halogenated derivative of this important class of molecules. The introduction of chlorine atoms onto the benzene ring is anticipated to significantly modulate the compound's physicochemical properties and biological activity, making it a person of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, mechanism of action, and methods for its biological evaluation and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 36051-82-8 | [3] |

| Molecular Formula | C₉H₄Cl₂O₃ | [4] |

| Molecular Weight | 231.03 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | 319-320 °C | [5] |

| Boiling Point (Predicted) | 428.7±45.0 °C | [5] |

| Density (Predicted) | 1.699±0.06 g/cm³ | [5] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Pechmann condensation, a classic and versatile method for the preparation of coumarins from a phenol and a β-ketoester under acidic conditions.[6][7]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Pechmann Condensation

This protocol outlines the synthesis of this compound from 2,4-dichlorophenol and ethyl acetoacetate.

Materials:

-

2,4-Dichlorophenol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Crushed ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,4-dichlorophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Acid Catalysis: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 equivalents) dropwise with constant stirring. The temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The primary mechanism of anticoagulant action for 4-hydroxycoumarin derivatives is the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[8][9] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several clotting factors.

Caption: Inhibition of the Vitamin K cycle by this compound.

By inhibiting VKORC1, this compound prevents the regeneration of the active form of vitamin K (hydroquinone) from its inactive epoxide form. This depletion of active vitamin K leads to the production of under-carboxylated and therefore inactive clotting factors (Factors II, VII, IX, and X), ultimately impairing the coagulation cascade and exerting an anticoagulant effect.[9]

Biological Evaluation: Anticoagulant Activity

The anticoagulant activity of this compound can be assessed using the prothrombin time (PT) assay. The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade.[10][11][12][13][14] Halogenation of the 4-hydroxycoumarin scaffold is known to influence anticoagulant potency, and it is hypothesized that the 6,8-dichloro substitution pattern will confer significant activity.[1]

Experimental Protocol: Prothrombin Time (PT) Assay

This protocol provides a general framework for evaluating the in vitro anticoagulant activity of this compound.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Pooled normal human plasma (citrated)

-

Thromboplastin reagent (containing tissue factor and calcium)

-

Control anticoagulant (e.g., Warfarin)

-

Coagulometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the test compound and the control anticoagulant in a suitable buffer.

-

Plasma Incubation: Pre-warm the citrated human plasma to 37°C.

-

Reaction Initiation: To a cuvette containing a pre-warmed aliquot of plasma, add a specific volume of the test compound dilution (or control/vehicle). Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Clotting Induction: Add a pre-warmed aliquot of the thromboplastin reagent to the plasma-compound mixture. The coagulometer will automatically start timing.

-

Clot Detection: The coagulometer will detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.

-

Data Analysis: Compare the prothrombin time of the test compound-treated plasma to that of the vehicle control. An increase in prothrombin time indicates anticoagulant activity. The results can be used to determine dose-response curves and calculate parameters such as the concentration required to double the prothrombin time.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Predicted Spectral Data

The following table summarizes the predicted spectral data for this compound. This data is based on the known spectral properties of the 4-hydroxycoumarin scaffold and the expected effects of the dichloro-substitution.[15][16][17]

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (around 7-8 ppm). The singlet for the proton at the 3-position will be absent due to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet at a very downfield chemical shift. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon (lactone), the enolic carbon bearing the hydroxyl group, and the aromatic carbons. The carbons bearing the chlorine atoms will show characteristic chemical shifts. Online prediction tools can provide more specific shift values.[18][19] |